Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its unique molecular structure and significant bioactivity. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including anticancer and neuroprotective effects. The compound is notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity.
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of bioactive compounds, specifically those exhibiting potential therapeutic effects against various diseases.
The synthesis of ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Recent advancements in synthetic methodologies include the use of microwave irradiation to accelerate reaction times and improve yields. The regioselectivity of the reactions can be influenced by the nature of the substituents on the aminopyrazole precursors . For example, employing brominated aminopyrazoles has been shown to enhance reactivity due to their electronic characteristics.
The molecular structure of ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate features a fused bicyclic system comprised of a pyrazole and pyrimidine ring. The trifluoromethyl group at position 3 enhances its chemical properties and biological activity.
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions typical for pyrazolo[1,5-a]pyrimidines. These include electrophilic substitutions and nucleophilic additions facilitated by the electron-withdrawing trifluoromethyl group.
The compound's reactivity is influenced by its functional groups, allowing it to undergo transformations that can lead to derivatives with enhanced or altered biological activities .
The mechanism of action of ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific biological targets. It has been identified as an inhibitor of nitric oxide and tumor necrosis factor-alpha production in LPS-stimulated human microglia cells.
Research indicates that this compound affects several biochemical pathways:
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is characterized by:
The compound exhibits stability under standard laboratory conditions but should be handled with care due to irritant properties. Its trifluoromethyl group contributes to its lipophilicity and potential bioactivity .
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate has significant applications in scientific research due to its neuroprotective and anti-inflammatory properties. It is being investigated for potential therapeutic uses in treating neurodegenerative diseases and inflammatory conditions. Additionally, it serves as a valuable intermediate in the synthesis of other bioactive compounds within medicinal chemistry .
Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, planar N-heterocyclic system integrating pyrazole and pyrimidine rings. This privileged scaffold exhibits exceptional synthetic versatility, enabling extensive structural modifications at positions 2, 3, 5, 6, and 7. Its biocompatibility, low toxicity, and diverse bioactivity profiles have established PP as a cornerstone in drug discovery, evidenced by FDA-approved agents like Zaleplon (sedative) and Anagliptin (antidiabetic) [3]. The scaffold’s significance extends beyond traditional therapeutics into material science due to notable photophysical properties and solid-state conformational behavior [3]. Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate exemplifies a strategically functionalized PP derivative, incorporating key pharmacophores—trifluoromethylphenyl, hydroxy, and carboxylate ester—designed to optimize target engagement and physicochemical properties.
The PP core’s synthetic accessibility and structural diversity underpin its broad therapeutic applicability. Key attributes include:
Regioselective Synthesis: PP derivatives are typically synthesized via cyclocondensation of NH-3-aminopyrazoles (1,3-bisnucleophiles) with 1,3-biselectrophiles like β-dicarbonyls, β-enaminones, or β-ketonitriles. This permits precise substitution patterns critical for bioactivity [3]. For example, microwave-assisted reactions using β-enaminones achieve high-yield, regiocontrolled 2,7-disubstituted PPs (e.g., 20a–ac) within minutes [3].
Biological Relevance: PP derivatives demonstrate potent enzymatic inhibitory and anticancer activities. Recent studies highlight novel PP-based compounds reversing ABCB1-mediated multidrug resistance (MDR) in cancer chemotherapy. Compound 16q (a PP derivative) enhanced paclitaxel sensitivity in MCF-7/ADR cells by 663-fold at 10 µM, validating PP as a scaffold for MDR reversal agents [7]. The rigid planar structure facilitates intercalation or protein binding, while substituents fine-tune pharmacokinetic and pharmacodynamic properties.
Table 1: Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives in Clinical or Preclinical Development
Compound | Substitution Pattern | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Zanubrutinib (BGB-3111) | 7-Nitrogenous groups | Bruton’s tyrosine kinase inhibitor | PP core with covalent warhead [3] |
16q | Not fully disclosed | ABCB1-mediated MDR reversal | Optimized PP scaffold [7] |
Dorsomorphin | 7-(6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl) | AMPK inhibitor | 7-Pyrimidinyl substitution [3] |
Strategic incorporation of trifluoromethyl (-CF₃) and hydroxy (-OH) groups profoundly impacts ligand properties:
Protein Binding Preferences: Statistical analyses of 28,003 -CH₃/-CF₃ pairs reveal -CF₃ improves bioactivity by ≥10-fold in 9.19% of cases, particularly near Phe, His, and Arg residues. QM/MM calculations show binding energy gains up to -4.36 kcal/mol due to favorable electrostatic/solvation effects [8].
Hydroxy Group Contributions:
Table 2: Impact of -CF₃ vs. -CH₃ on Ligand Properties
Parameter | -CH₃ | -CF₃ | Consequence in Drug Design |
---|---|---|---|
Lipophilicity (π) | ~0.56 | ~1.04 | Enhanced membrane permeability |
Electron Withdrawal | Weakly donating | Strong (-I effect) | Improved metabolic stability |
Binding Energy Gain | Baseline | Up to -4.36 kcal/mol | Higher affinity near aromatic residues [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9